molecular formula C15H13NO B12819356 Benzoxazole, 6-methyl-2-(4-methylphenyl)- CAS No. 16155-95-6

Benzoxazole, 6-methyl-2-(4-methylphenyl)-

Cat. No.: B12819356
CAS No.: 16155-95-6
M. Wt: 223.27 g/mol
InChI Key: XRCJUGBWQLFOOC-UHFFFAOYSA-N
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Description

6-Methyl-2-(p-tolyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C15H13NO and a molecular weight of 223.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(p-tolyl)benzo[d]oxazole can be achieved through various methods. One common approach involves the reaction of 2-aminophenol with p-tolualdehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the benzoxazole ring . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

In an industrial setting, the synthesis of 6-Methyl-2-(p-tolyl)benzo[d]oxazole can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and catalyst-free reactions, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(p-tolyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups, resulting in a wide range of derivatives .

Scientific Research Applications

6-Methyl-2-(p-tolyl)benzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(p-tolyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Methyl-2-(p-tolyl)benzo[d]oxazole can be compared with other benzoxazole derivatives:

These compounds share some common properties but also exhibit unique characteristics due to differences in their molecular structures. The presence of the methyl group at the 6-position in 6-Methyl-2-(p-tolyl)benzo[d]oxazole can influence its reactivity and biological activity, making it distinct from other benzoxazole derivatives .

Properties

CAS No.

16155-95-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

6-methyl-2-(4-methylphenyl)-1,3-benzoxazole

InChI

InChI=1S/C15H13NO/c1-10-3-6-12(7-4-10)15-16-13-8-5-11(2)9-14(13)17-15/h3-9H,1-2H3

InChI Key

XRCJUGBWQLFOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C

Origin of Product

United States

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